Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one
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Overview
Description
Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological molecules and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and stringent quality control measures ensures that the compound is produced efficiently and meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It is investigated for its potential therapeutic benefits, including its ability to modulate specific biological pathways.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one include other pyrimidine derivatives and related structures.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific research and industrial applications.
Properties
CAS No. |
79458-55-2 |
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Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H14N2O3/c1-7(2)3-9(4-10)6(12)8-5(7)11/h5,10-11H,3-4H2,1-2H3,(H,8,12) |
InChI Key |
KBGWVLKNXPVIGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)NC1O)CO)C |
Origin of Product |
United States |
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